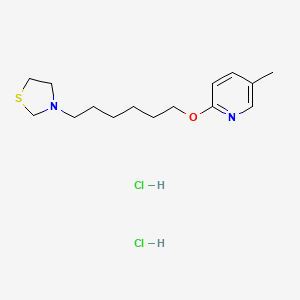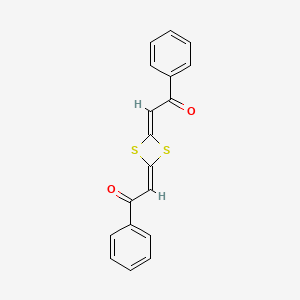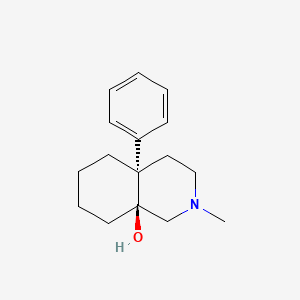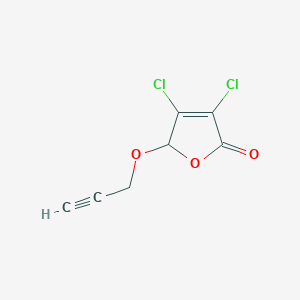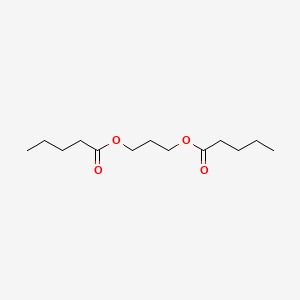
Propane-1,3-diyl dipentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is characterized by its ester functional groups, which are derived from pentanoic acid and propane-1,3-diol. It is primarily used as a plasticizer in polyvinyl chloride (PVC) polymers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propane-1,3-diyl dipentanoate can be synthesized through the esterification of propane-1,3-diol with pentanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous esterification of propane-1,3-diol with pentanoic acid in the presence of a suitable catalyst. The reaction mixture is then subjected to distillation to remove any unreacted starting materials and by-products, resulting in the pure ester product .
Analyse Des Réactions Chimiques
Types of Reactions
Propane-1,3-diyl dipentanoate undergoes several types of chemical reactions, including:
Transesterification: This reaction involves the exchange of the ester groups with another alcohol, leading to the formation of a new ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols in the presence of a catalyst such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: Propane-1,3-diol and pentanoic acid.
Transesterification: New esters and alcohols depending on the reactants used.
Applications De Recherche Scientifique
Propane-1,3-diyl dipentanoate has several applications in scientific research, including:
Chemistry: Used as a plasticizer in the production of flexible PVC products.
Biology: Investigated for its potential use in biodegradable polymers and drug delivery systems.
Medicine: Explored for its role in the formulation of medical devices and controlled-release pharmaceuticals.
Industry: Utilized in the manufacturing of adhesives, coatings, and other polymer-based materials.
Mécanisme D'action
The mechanism of action of propane-1,3-diyl dipentanoate primarily involves its role as a plasticizer. By incorporating into the polymer matrix, it increases the flexibility and durability of the material. The ester functional groups interact with the polymer chains, reducing intermolecular forces and allowing for greater mobility of the polymer segments .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propane-1,3-diol dipentanoate: Similar structure but with different ester groups.
Propane-1,2-diyl dipentanoate: Differing in the position of the ester groups on the propane backbone.
Uniqueness
Propane-1,3-diyl dipentanoate is unique due to its specific ester configuration, which imparts distinct physical and chemical properties. Its ability to act as a non-phthalate plasticizer makes it a valuable alternative in applications where phthalate plasticizers are restricted .
Propriétés
Numéro CAS |
50343-39-0 |
|---|---|
Formule moléculaire |
C13H24O4 |
Poids moléculaire |
244.33 g/mol |
Nom IUPAC |
3-pentanoyloxypropyl pentanoate |
InChI |
InChI=1S/C13H24O4/c1-3-5-8-12(14)16-10-7-11-17-13(15)9-6-4-2/h3-11H2,1-2H3 |
Clé InChI |
MXBNLDIQSXLJQE-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)OCCCOC(=O)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[Acetyl(methyl)amino]penta-1,3-dien-3-yl acetate](/img/structure/B14660270.png)
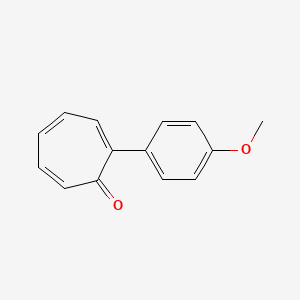
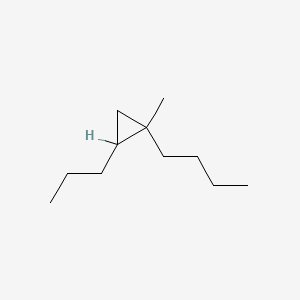
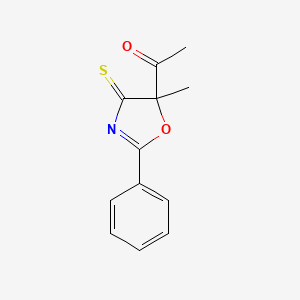
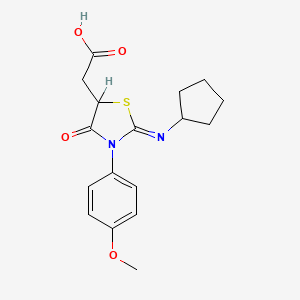
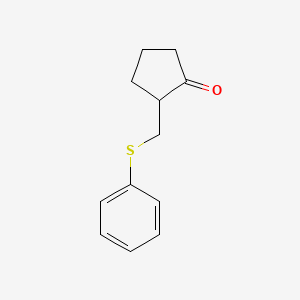

![2-Cyano-2-{[(methylcarbamoyl)oxy]imino}acetamide](/img/structure/B14660307.png)
